![molecular formula C14H17N3O3S B2671275 tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate CAS No. 1797001-98-9](/img/structure/B2671275.png)
tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate
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Overview
Description
The compound “tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate” contains several functional groups including a tert-butyl group, a carbamate group, a phenyl group, a methylsulfanyl group, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the oxadiazole ring and the phenyl group could potentially lead to interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the carbamate group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
- Role of tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate : This compound serves as a crucial intermediate in the synthesis of ceftolozane . Researchers have explored different synthetic routes to obtain it, including reactions with 5-amino-1-methyl-1H-pyrazole-4-carbonitrile or 1H-pyrazole-4-carboxylic acid ethyl ester .
- Example : It plays a role in the preparation of benzohydrols, which are intermediates in the synthesis of nefopam—an analgesic, muscle relaxant, or antidepressant .
- Use : Researchers have utilized this compound in the palladium-catalyzed synthesis of N-Boc-protected anilines .
- Application : this compound has been employed in determining octanol-water partition coefficients using microemulsion electrokinetic chromatography .
- Role : This compound participates in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
Antibiotic Development
Chiral Synthesis
Aniline Synthesis
Partition Coefficient Determination
Functionalized Pyrrole Synthesis
Mono-Boc Protection of α,ω-Diamines
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)20-12(18)15-10-7-5-9(6-8-10)11-16-17-13(19-11)21-4/h5-8H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKFHGFCVZQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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